molecular formula C11H13NO3 B2798464 N-methyl-N-acetyl-3,4-methylenedioxybenzylamine CAS No. 168705-70-2

N-methyl-N-acetyl-3,4-methylenedioxybenzylamine

Cat. No.: B2798464
CAS No.: 168705-70-2
M. Wt: 207.23 g/mol
InChI Key: JIWDGIYBLGMPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SY-640 is a chemical compound known as an acetamide derivative. It has shown significant hepatoprotective effects, meaning it can protect the liver from damage. This compound has been studied for its ability to reduce liver injury induced by Propionibacterium acnes and lipopolysaccharides in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SY-640 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it generally involves the formation of an acetamide structure through a series of chemical reactions, including acetylation and amide bond formation.

Industrial Production Methods

Industrial production of SY-640 would involve scaling up the laboratory synthesis methods to produce larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

SY-640 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving SY-640 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of SY-640 depend on the specific reaction conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • N-methyl-N-acetyl-3,4-methylenedioxybenzylamine has shown potential as an antitumor agent. A study conducted by Jamuna and Paulsamy (2013) indicated that this compound exhibits antiproliferative effects against various cancer cell lines, including Ehrlich ascites carcinoma (EAC) cells. The comparative analysis demonstrated significant reductions in cell viability, suggesting its utility in cancer treatment.
    CompoundCell LineViability (%)Reference
    This compoundEAC45% reduction
  • Neuropharmacology
    • The compound is structurally related to known psychoactive substances like 3,4-methylenedioxymethamphetamine (MDMA). Research indicates that derivatives of this class can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or anxiety-related conditions.
  • Analytical Chemistry
    • This compound can be utilized as a reference material in the development of analytical methods for detecting similar compounds in biological samples. Its characterization aids in improving the specificity and sensitivity of techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Case Studies

  • Antiproliferative Activity Study
    • In a controlled laboratory setting, researchers assessed the antiproliferative activity of this compound against EAC cells. The study utilized various concentrations of the compound and measured cell viability using MTT assays. Results indicated a dose-dependent response, with higher concentrations leading to greater reductions in cell viability.
  • Neurotransmitter Interaction Analysis
    • A study focused on the interaction of this compound with serotonin receptors demonstrated its potential to modulate serotonin levels in vitro. This research highlights its possible role in developing therapeutic agents for depression or anxiety disorders.

Mechanism of Action

The mechanism of action of SY-640 involves its interaction with specific molecular targets and pathways in the liver. It has been shown to inhibit the expression of leukocyte function-associated antigen-1 and reduce the number of liver-infiltrating cells . This helps to mitigate liver damage and promote liver health.

Comparison with Similar Compounds

SY-640 is unique among acetamide derivatives due to its potent hepatoprotective effects. Similar compounds include other acetamide derivatives and hepatoprotective agents, such as:

These compounds may share some similar properties but differ in their specific chemical structures and biological activities.

Biological Activity

N-methyl-N-acetyl-3,4-methylenedioxybenzylamine (NMDA-3,4-MDBA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacokinetics, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound is a derivative of benzylamine, characterized by the presence of a methylenedioxy group. Its molecular structure can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

This structure contributes to its biological activity, influencing interactions with various biological targets.

Research indicates that NMDA-3,4-MDBA may exhibit several mechanisms of action:

  • Monoamine Oxidase Inhibition : NMDA-3,4-MDBA may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function .
  • Antioxidant Activity : Studies have shown that NMDA-3,4-MDBA possesses antioxidant properties, which may help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals .
  • Antiproliferative Effects : In vitro studies demonstrate that NMDA-3,4-MDBA exhibits antiproliferative effects against various cancer cell lines. The compound has shown significant activity against HepG2 liver cancer cells, suggesting potential applications in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how NMDA-3,4-MDBA behaves in biological systems. Key parameters include:

  • Absorption : The compound is expected to be well-absorbed following oral administration.
  • Distribution : Due to its lipophilic nature, NMDA-3,4-MDBA likely distributes widely throughout body tissues.
  • Metabolism : Initial studies suggest that NMDA-3,4-MDBA is metabolized primarily by hepatic enzymes, including cytochrome P450 isoforms .
  • Excretion : Metabolites are likely excreted via urine.

Case Studies and Research Findings

Several case studies have explored the effects of NMDA-3,4-MDBA:

  • Cell Viability Assays : In experiments using MTT assays on HepG2 cells, NMDA-3,4-MDBA demonstrated a half-maximal inhibitory concentration (IC50) value indicative of significant antiproliferative activity. The results suggest that the compound could serve as a lead candidate for further development in cancer treatment .
  • Molecular Docking Studies : Molecular docking analyses reveal that NMDA-3,4-MDBA binds effectively to key enzymes involved in cancer cell proliferation and survival pathways. Notably, it showed strong binding affinity to cyclin-dependent kinase 2 (CDK2) and thymidylate synthase (TS), which are critical targets in cancer therapy .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
MAO InhibitionIncreased neurotransmitter levels
Antioxidant ActivityReduced oxidative stress
Antiproliferative EffectsSignificant activity against HepG2 cells
Molecular TargetsStrong binding to CDK2 and TS

Q & A

Q. What are the established synthetic routes for N-methyl-N-acetyl-3,4-methylenedioxybenzylamine, and what catalytic systems optimize yield?

Basic Synthesis Methodology
The compound can be synthesized via condensation reactions between 3,4-methylenedioxybenzaldehyde and N-methyl-N-acetylbenzylamine derivatives. A common approach involves using catalysts like Raney nickel to facilitate reductive amination or condensation under inert conditions . For homologs (e.g., alpha-ethyl-N-methyl-3,4-methylenedioxybenzylamine), reaction parameters such as solvent polarity (methanol or ethanol), temperature (60–80°C), and stoichiometric ratios of aldehyde to amine (1:1.2) are critical for minimizing side products like Schiff bases . Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How do stereochemical variations in this compound analogs influence pharmacological activity?

Advanced Structural-Activity Relationship (SAR) Analysis
The position of the amine group and N-substituents significantly impacts potency and duration. For example:

  • Alpha-ethyl-3,4-methylenedioxybenzylamine (ALPHA) : The hydrochloride salt (mp 199–201°C) exhibits short-lived psychoactive effects (~3 hours) at 10–140 mg doses without anorexic effects, suggesting low CNS toxicity .
  • N-Methyl homologue (M-ALPHA) : Doubles potency and duration compared to ALPHA, attributed to enhanced metabolic stability from methyl substitution .
  • S vs. R Isomers : The "R" isomer of related compounds (e.g., MDA) shows higher psychedelic potency, while the "S" isomer displays MDMA-like effects but greater toxicity at elevated doses .
    Methodological Note : Chiral HPLC with amylose-based columns is recommended for isomer separation, followed by in vivo assays (rodent models) to assess neurotoxicity and receptor binding affinity.

Q. What analytical techniques validate the structural integrity of this compound derivatives?

Basic Analytical Protocol

  • NMR Spectroscopy : Key signals include the N-methyl group (δ 2.8–3.1 ppm, singlet) and acetyl resonance (δ 1.9–2.1 ppm). For homologs like N-methoxy-MDA, the methoxyl group appears at δ 4.06 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for ALPHA at m/z 236.1284) and fragmentation patterns.
  • Melting Point Analysis : Sharp melting ranges (e.g., 199–201°C for ALPHA hydrochloride) indicate purity .

Q. How can researchers reconcile discrepancies in reported toxicological data for methylenedioxybenzylamine analogs?

Advanced Data Contradiction Analysis
Discrepancies often arise from:

  • Dose-Dependent Effects : Low doses of the "S" isomer of MDA analogs show therapeutic potential (e.g., anxiety reduction), while higher doses induce neurotoxicity via serotonin receptor overactivation .
  • Metabolic Variability : Species-specific cytochrome P450 metabolism (e.g., murine vs. primate models) alters metabolite profiles. For example, N-dealkylation in rodents generates neurotoxic intermediates absent in humans .
    Resolution Strategy : Cross-validate findings using in vitro hepatocyte assays and in vivo microdialysis to monitor real-time neurotransmitter release.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Safety Guidelines

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., aldehydes) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Q. What computational methods predict the pharmacokinetic profile of novel methylenedioxybenzylamine derivatives?

Advanced Modeling Approaches

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability using logP values (optimal range: 2–3) and polar surface area (<80 Ų).
  • Docking Studies : Identify potential off-target interactions (e.g., 5-HT2A vs. TAAR1 receptors) using Schrödinger Suite or AutoDock Vina .
  • ADMET Prediction : Tools like SwissADME estimate hepatic clearance and plasma protein binding to prioritize candidates for synthesis .

Q. How do researchers address low yields in large-scale synthesis of methylenedioxybenzylamine derivatives?

Advanced Process Optimization

  • Catalyst Screening : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., zeolite-supported Ni) to improve recyclability and reduce metal leaching .
  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction times (e.g., from 24 hours to 2 hours) and improving scalability .
  • DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize variables (pH, temperature, catalyst loading) and identify critical quality attributes (CQAs).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12(2)6-9-3-4-10-11(5-9)15-7-14-10/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWDGIYBLGMPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601343736
Record name N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168705-70-2
Record name N-Methyl-N-acetyl-3,4-methylenedioxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.